

An In-Depth Technical Guide to 1-Ethoxybut-2-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethoxybut-2-yne

Cat. No.: B2497978

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Ethoxybut-2-yne**, a valuable chemical intermediate. This document details its chemical identifiers, a plausible synthetic route based on established organic chemistry principles, and explores its potential, though currently undocumented, relevance in broader chemical and biological research.

Core Chemical Identifiers

1-Ethoxybut-2-yne is a member of the alkynyl ether family of organic compounds. For precise identification and safe handling, a comprehensive set of identifiers is crucial. The following table summarizes the key chemical and regulatory identifiers for **1-Ethoxybut-2-yne**.

Identifier	Value
CAS Number	2769-75-7
IUPAC Name	1-ethoxybut-2-yne
Chemical Formula	C ₆ H ₁₀ O
Molecular Weight	98.14 g/mol
PubChem CID	11768503
InChI Key	BNJNNJOSXKNGCQ-UHFFFAOYSA-N
SMILES	CCOCC#CC
MDL Number	MFCD00048590

Synthetic Pathway: The Williamson Ether Synthesis

While specific, detailed experimental protocols for the synthesis of **1-Ethoxybut-2-yne** are not readily available in the public domain, its structure strongly suggests a viable synthesis via the Williamson ether synthesis. This classic and versatile method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.

Retrosynthetic Analysis

A retrosynthetic approach to **1-Ethoxybut-2-yne** suggests two primary precursors: an ethoxide source and a 2-butyne halide. The reaction would proceed via a nucleophilic attack of the ethoxide ion on the electrophilic carbon of the butynyl halide.

Proposed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **1-Ethoxybut-2-yne** based on the principles of the Williamson ether synthesis. Note: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize **1-Ethoxybut-2-yne** from 2-butyne-1-ol and an ethylating agent.

Materials:

- 2-Butyn-1-ol
- Sodium hydride (NaH) or other suitable strong base
- Ethyl bromide (EtBr) or ethyl iodide (EtI)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Rotary evaporator

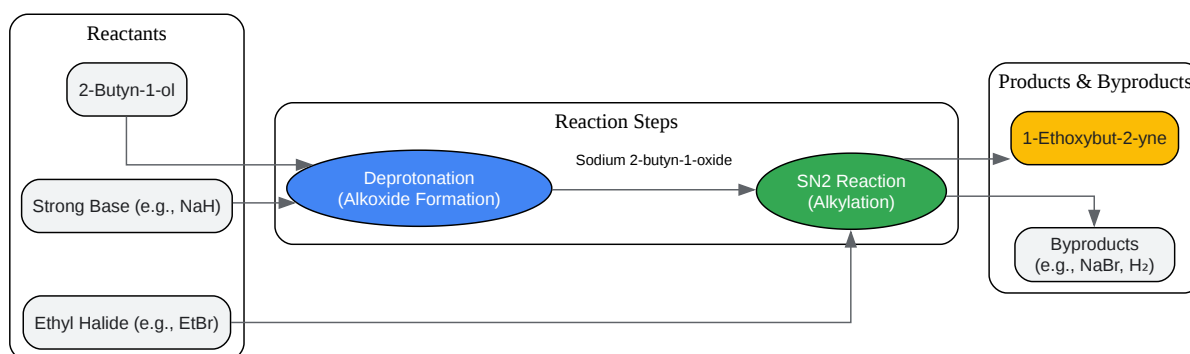
Procedure:

- Formation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of 2-butyn-1-ol in anhydrous diethyl ether or THF.
- Cool the solution in an ice bath and slowly add a molar equivalent of sodium hydride. The reaction mixture will evolve hydrogen gas, so adequate ventilation is essential.
- Allow the mixture to stir at room temperature until the evolution of gas ceases, indicating the complete formation of the sodium 2-butyn-1-oxide.
- Alkylation: Cool the alkoxide solution in an ice bath and add a slight molar excess of ethyl bromide or ethyl iodide dropwise via a syringe or dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-Ethoxybut-2-yne**.

Logical Relationship: Synthetic Workflow

The synthesis of **1-Ethoxybut-2-yne** via the Williamson ether synthesis can be visualized as a clear, logical workflow.



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A diagram illustrating the synthetic workflow for **1-Ethoxybut-2-yne**.

Biological Activity and Drug Development Potential

To date, there is a lack of specific studies in the scientific literature detailing the biological activity of **1-Ethoxybut-2-yne** or its direct application in drug development. However, the alkynyl ether moiety is a structural feature present in some biologically active molecules. The reactivity of the alkyne group allows for its participation in various chemical transformations, including click chemistry reactions, which are widely used in drug discovery and bioconjugation.

Further research is required to elucidate any potential pharmacological properties of **1-Ethoxybut-2-yne**. Screening this compound in various biological assays could reveal unforeseen activities and open new avenues for its application in medicinal chemistry.

Conclusion

1-Ethoxybut-2-yne is a well-defined chemical entity with a clear synthetic pathway accessible through the robust Williamson ether synthesis. While its biological profile remains to be explored, its structural features suggest potential for further investigation in the fields of synthetic chemistry and drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals, encouraging further exploration into its properties and applications.

- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Ethoxybut-2-yne]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2497978#1-ethoxybut-2-yne-cas-number-and-identifiers\]](https://www.benchchem.com/product/b2497978#1-ethoxybut-2-yne-cas-number-and-identifiers)

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